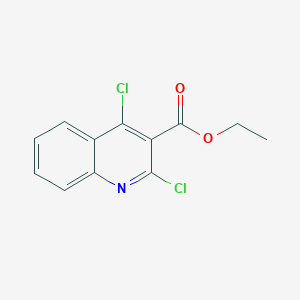

Ethyl 2,4-dichloroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,4-dichloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-10(13)7-5-3-4-6-8(7)15-11(9)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBLITMQCMVRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281269 | |

| Record name | ethyl 2,4-dichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6315-94-2 | |

| Record name | 3-Quinolinecarboxylic acid, 2,4-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 21038 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6315-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,4-dichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,4-dichloroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2,4-dichloroquinoline-3-carboxylate synthesis from ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Synthesis of Ethyl 2,4-dichloroquinoline-3-carboxylate: A Technical Guide

Introduction

This compound is a key synthetic intermediate in the development of various pharmacologically active compounds. Its di-chloroquinoline core serves as a versatile scaffold for further functionalization, enabling the synthesis of novel derivatives with potential therapeutic applications, including anti-inflammatory and anti-malarial agents. This technical guide provides an in-depth overview of the synthesis of this compound from its precursor, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. The process involves a chlorination reaction utilizing phosphoryl chloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Reaction Scheme

The conversion of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate to this compound is achieved through a chlorination reaction. The hydroxyl group at the C4 position and the carbonyl oxygen at the C2 position (in its enol tautomeric form) are replaced by chlorine atoms using a potent chlorinating agent, typically phosphoryl chloride (POCl₃).

Experimental Protocols

The following protocol is based on established laboratory procedures for the synthesis of this compound.[1][2]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) |

| Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C₁₂H₁₁NO₄ | 233.22 | 500 mg | 2.15 |

| Benzyltriethylammonium chloride | C₁₃H₂₂ClN | 227.77 | 1.96 g | 8.60 |

| Phosphoryl chloride (POCl₃) | POCl₃ | 153.33 | 0.88 mL | 9.46 |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 15 mL | - |

| Water (H₂O) | H₂O | 18.02 | 15 mL | - |

| Dichloromethane-Methanol (1:1, v/v) | CH₂Cl₂ / CH₃OH | - | 3 mL | - |

Reaction Conditions

| Parameter | Condition |

| Initial Temperature | 40°C |

| Initial Duration | 30 minutes |

| Reflux Temperature | Boiling point of Acetonitrile (~82°C) |

| Reflux Duration | 1 hour |

| Atmosphere | Standard atmospheric pressure |

| Agitation | Continuous magnetic stirring |

Procedure

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine 500 mg (2.15 mmol) of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, 1.96 g of benzyltriethylammonium chloride, and 15 mL of acetonitrile.[1][2]

-

Addition of Chlorinating Agent : While continuously stirring the mixture, add 0.88 mL (9.46 mmol) of phosphoryl chloride drop by drop.[1][2]

-

Heating and Reflux : Stir the reaction mixture at 40°C for 30 minutes. Following this, increase the temperature to bring the mixture to reflux and maintain it for 1 hour.[1][2]

-

Solvent Removal : After the reflux period, allow the mixture to cool to room temperature. The solvent is then removed by evaporation under reduced pressure.[1][2]

-

Precipitation and Workup : Add 15 mL of cold water to the residue and stir the mixture for 1 hour. A precipitate will form, which consists of a mixture of this compound and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.[1][2]

-

Product Isolation : The precipitate is collected. For separation, the precipitate can be dissolved in 3 mL of a dichloromethane-methanol (1:1, v/v) solution.[1][2] The formation of the desired product, this compound, is reported with a 70% yield within this mixture.[1][2]

Data Summary

The synthesis yields the target compound along with a mon-chlorinated byproduct.

Product Characterization

| Compound | Yield | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 70% | 83-85 | C₁₂H₉Cl₂NO₂ | 270.10 |

| Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate | 30% | - | C₁₂H₁₀ClNO₃ | 251.66 |

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to Ethyl 2,4-dichloroquinoline-3-carboxylate

CAS Number: 6315-94-2

This technical guide provides a comprehensive overview of Ethyl 2,4-dichloroquinoline-3-carboxylate, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its physicochemical and spectroscopic properties, experimental protocols for its synthesis, and its significant applications in medicinal chemistry.

Core Compound Properties

This compound is a halogenated quinoline derivative. The presence of two chlorine atoms on the quinoline core, along with an ethyl ester functional group, makes it a versatile precursor for the synthesis of a wide range of more complex molecules.[1] Its structure is of significant interest in medicinal chemistry due to the established biological activities of the quinoline scaffold.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 6315-94-2 | [2] |

| Molecular Formula | C₁₂H₉Cl₂NO₂ | [2][3] |

| Molecular Weight | 270.11 g/mol | [3][4] |

| Melting Point | 83-85 °C | [4] |

| Boiling Point | 343.7±42.0 °C (Predicted) | [5] |

| Appearance | White to off-white powder or solid | [6] |

| Solubility | Soluble in Dichloromethane-Methanol[4], Ethanol-Diethyl Ether[4]. Predicted to be slightly soluble in DMF and DMSO (with heating)[5]. | |

| logP | 3.82 (Predicted) | [3] |

| Polar Surface Area | 39.2 Ų | [2] |

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of this compound. The following table summarizes its characteristic nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

| Technique | Data (Solvent: DMSO-d₆) | Source |

| ¹H NMR | δ 8.27 (dd, J = 8.3, 0.6 Hz, 1H, H-5), 8.09 (dd, J = 8.3, 0.6 Hz, 1H, H-8), 8.03 (ddd, J = 7.7, 6.9, 1.4 Hz, 1H, H-7), 7.89 (ddd, J = 7.7, 6.9, 1.4 Hz, 1H, H-6), 4.51 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 1.39 (t, J = 7.1 Hz, 3H, COOCH₂CH₃) | [4] |

| ¹³C NMR | δ 163.5, 147.2, 144.7, 141.1, 133.7, 130.2, 129.1, 127.1, 124.9, 124.3, 63.4, 14.3 | [2][4] |

| Mass Spec. (EI) | m/z (relative intensity): [M]⁺ 269 (32%), [M+2]⁺ 271 (21%), [M+4]⁺ 273 (3%), 241 (26%), 223 (100%), 195 (17%), 161 (28) | [2][4] |

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental for scientific research. This section provides protocols for the synthesis and crystallization of the title compound.

Synthesis of this compound

The compound is synthesized via chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate using phosphoryl chloride.[4]

Materials:

-

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2.15 mmol, 500 mg)

-

Benzyltriethylammonium chloride (1.96 g)

-

Acetonitrile (15 mL)

-

Phosphoryl chloride (9.46 mmol, 0.88 mL)

-

Cold water

-

Dichloromethane-methanol (1:1, v/v)

Procedure:

-

Combine ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (500 mg) and benzyltriethylammonium chloride (1.96 g) in a 100 mL round-bottom flask containing acetonitrile (15 mL) and a magnetic stirrer.

-

Add phosphoryl chloride (0.88 mL) dropwise to the stirring mixture.

-

Stir the reaction mixture at 40°C for 30 minutes.

-

Increase the temperature and heat the mixture at reflux for 1 hour.

-

After reflux, evaporate the solvent under reduced pressure.

-

Add 15 mL of cold water to the residue and stir for 1 hour to induce precipitation.

-

The resulting precipitate is a mixture of this compound and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate. The reported yield for the target compound in the mixture is 70%.[4]

-

The product can be further purified by dissolving the precipitate in dichloromethane-methanol (1:1, v/v) and performing partial evaporation or chromatography.[4]

Caption: Workflow for the synthesis of this compound.

Crystallization for X-ray Diffraction

Obtaining high-quality crystals is essential for structural elucidation via X-ray crystallography.

Materials:

-

This compound (15 mg)

-

Ethanol-diethyl ether solution (1:1, v/v, 0.5 mL)

Procedure:

-

Dissolve 15 mg of the purified compound in 0.5 mL of a 1:1 (v/v) solution of ethanol and diethyl ether in a glass vial.[4]

-

Allow the solution to stand undisturbed at room temperature for 7 days.[4]

-

Crystals suitable for X-ray diffraction will form during this period.[4]

-

Filter the formed crystals from the solution.[4]

Applications in Drug Discovery and Development

This compound is not typically an end-product but rather a valuable starting material for synthesizing biologically active compounds. The two chlorine atoms at the C2 and C4 positions are reactive sites, allowing for subsequent nucleophilic substitution reactions to introduce diverse functionalities.

Precursor for Anti-HIV Agents

Research into novel anti-retroviral agents has identified the quinoline core as a promising scaffold.[7] Specifically, this compound serves as a key intermediate in synthetic pathways analogous to those used to create inhibitors of HIV reverse transcriptase.[2][7] In these pathways, the chlorine at the C2 position can be selectively removed, and the remaining chlorine at the C4 position can be substituted with various functional groups, such as alkyl-sulfurated compounds, to generate molecules with potent anti-HIV activity.[7]

Intermediate for Hedgehog Signaling Inhibitors

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to the progression of several types of cancer.[1][8] Small molecule inhibitors of this pathway are therefore of great interest as potential cancer therapeutics. This compound can be used in the preparation of pyrrolo[3,2-c]quinoline-4-one derivatives, which have been identified as novel inhibitors of the Hedgehog signaling pathway.[9] The quinoline structure serves as the core upon which further modifications are made to achieve potent inhibition.

Caption: Role as a versatile intermediate in medicinal chemistry.

General Utility in Medicinal Chemistry

The reactivity of the chloro-substituents makes this compound a versatile building block for creating libraries of quinoline derivatives.[1] These libraries can be screened for various biological activities, including antimicrobial and anticancer properties, making this compound a valuable tool in the search for new therapeutic agents.[1][10]

References

- 1. Design, Synthesis and Biological Evaluation of novel Hedgehog Inhibitors for treating Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. This compound [chemicalbook.com]

- 5. Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Exporters & Suppliers [sgtlifesciences.com]

- 6. Design and Synthesis of New Withaferin A Inspired Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. daneshyari.com [daneshyari.com]

- 10. Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 2,4-dichloroquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 2,4-dichloroquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of this and related compounds.

Molecular Structure

Chemical Formula: C₁₂H₉Cl₂NO₂ Molecular Weight: 270.11 g/mol IUPAC Name: this compound

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, based on available literature.[1]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.27 | dd | 8.3, 0.6 | H-5 |

| 8.09 | dd | 8.3, 0.6 | H-8 |

| 8.03 | ddd | 7.7, 6.9, 1.4 | H-7 |

| 7.89 | ddd | 7.7, 6.9, 1.4 | H-6 |

| 4.51 | q | 7.1 | -OCH₂ CH₃ |

| 1.39 | t | 7.1 | -OCH₂CH₃ |

| Solvent: DMSO-d₆[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 163.5 | C =O (Ester) |

| 147.2 | C-2 |

| 144.7 | C-4 |

| 141.1 | C-8a |

| 133.7 | C-7 |

| 130.2 | C-5 |

| 129.1 | C-8 |

| 127.1 | C-6 |

| 124.9 | C-4a |

| 124.3 | C-3 |

| 63.4 | -OCH₂ CH₃ |

| 14.3 | -OCH₂CH₃ |

| Solvent: DMSO-d₆[1] |

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 269 | 32 | [M]⁺ |

| 271 | 21 | [M+2]⁺ (presence of one ³⁷Cl) |

| 273 | 3 | [M+4]⁺ (presence of two ³⁷Cl) |

| 241 | 26 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 223 | 100 | [M - C₂H₅O]⁺ or [M - OCH₂CH₃]⁺ |

| 195 | 17 | [M - C₂H₅O - CO]⁺ |

| 161 | 28 | [M - C₂H₅O - CO - Cl]⁺ |

| Ionization Mode: Electron Impact (EI)[1] |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1730-1715 | C=O stretch (ester) |

| ~1600, ~1475 | C=C stretch (aromatic ring) |

| ~1250-1000 | C-O stretch (ester) |

| ~850-750 | C-Cl stretch |

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum is expected to show absorptions characteristic of the quinoline chromophore. The exact λmax values would be influenced by the chloro and carboxylate substituents.

| Predicted λmax (nm) | Electronic Transition |

| ~230-250 | π → π* transitions |

| ~300-330 | n → π* and π → π* transitions |

| Solvent: A polar solvent like ethanol or methanol would be suitable. |

Experimental Protocols

Synthesis of this compound[1]

The synthesis involves the chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine 500 mg (2.15 mmol) of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and 1.96 g of benzyltriethylammonium chloride in 15 mL of acetonitrile.

-

Addition of Reagent: Under continuous stirring, add 0.88 mL (9.46 mmol) of phosphoryl chloride dropwise.

-

Reaction Conditions: Stir the mixture at 40°C for 30 minutes, followed by refluxing for 1 hour.

-

Work-up: Evaporate the solvent under reduced pressure. Add 15 mL of cold water to the residue and stir for 1 hour.

-

Isolation: The resulting precipitate is a mixture containing this compound. Further purification can be achieved by crystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Acquisition: Obtain ¹H spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron impact (EI) ionization to generate the molecular ion and fragment ions.

-

Analysis: Analyze the resulting mass-to-charge ratios (m/z) to determine the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy (General Protocol)

-

Sample Preparation (Thin Solid Film Method): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[2] Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[2] Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy (General Protocol)

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).[3] The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1 to 1 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm.[4] Use a cuvette containing the pure solvent as a blank to obtain a baseline correction.[3][4]

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound.

Spectroscopic Analysis Workflow

References

1H and 13C NMR data for Ethyl 2,4-dichloroquinoline-3-carboxylate

An In-depth Technical Guide to the 1H and 13C NMR Data of Ethyl 2,4-dichloroquinoline-3-carboxylate

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for this compound, a key intermediate in the synthesis of various quinoline derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed spectral data, experimental protocols, and visual representations of its synthesis and structural characterization.

Nuclear Magnetic Resonance (NMR) Data

The 1H and 13C NMR spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm).

1H NMR Spectral Data

The proton NMR data provides detailed information about the hydrogen atoms in the molecule, including their chemical environment, multiplicity, and coupling constants (J) in Hertz (Hz).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.27 | dd | 8.3, 0.6 | H-5 |

| 8.09 | dd | 8.3, 0.6 | H-8 |

| 8.03 | ddd | 7.7, 6.9, 1.4 | H-7 |

| 7.89 | ddd | 7.7, 6.9, 1.4 | H-6 |

| 4.51 | q | 7.1 | -COOCH2CH3 |

| 1.39 | t | 7.1 | -COOCH2CH3 |

Table 1: Summary of 1H NMR data for this compound in DMSO-d6.[1][2]

13C NMR Spectral Data

The carbon NMR data identifies the chemical shifts for each unique carbon atom within the molecular structure.

| Chemical Shift (δ) ppm | Tentative Assignment |

| 163.5 | C=O (Ester) |

| 147.2 | C-4 |

| 144.7 | C-2 |

| 141.1 | C-8a |

| 133.7 | C-7 |

| 130.2 | C-5 |

| 129.1 | C-6 |

| 127.1 | C-4a |

| 124.9 | C-8 |

| 124.3 | C-3 |

| 63.4 | -COOCH2CH3 |

| 14.3 | -COOCH2CH3 |

Table 2: Summary of 13C NMR data for this compound in DMSO-d6.[1][2]

Experimental Protocols

Synthesis of this compound[1][2]

The synthesis of the title compound is achieved through the chlorination of a quinolone precursor.

-

Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer, 500 mg (2.15 mmol) of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and 1.96 g of benzyltriethylammonium chloride are placed in 15 mL of acetonitrile.

-

Addition of Reagent : While under continuous stirring, 0.88 mL (9.46 mmol) of phosphoryl chloride is added drop by drop.

-

Reaction : The mixture is first stirred at 40°C for 30 minutes and subsequently heated at reflux for 1 hour.

-

Work-up : After cooling, the solvent is evaporated. 15 mL of cold water is added to the residue, and the mixture is stirred for 1 hour.

-

Product Isolation : A precipitate is formed, which is a mixture of this compound (70% yield) and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (30% yield).[1]

NMR Analysis

The NMR spectra were obtained by dissolving the purified compound in deuterated dimethyl sulfoxide (DMSO-d6). Standard proton and carbon NMR experiments were conducted to acquire the spectral data presented above.[1][2]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

NMR Structural Correlation

This diagram provides a logical mapping of the NMR signals to the corresponding atoms in the this compound structure.

References

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 2,4-dichloroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 2,4-dichloroquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry and drug development. This document details the expected mass spectral data, proposes a fragmentation pathway, and outlines the experimental protocol for its synthesis and characterization.

Molecular and Mass Spectral Data

This compound (C₁₂H₉Cl₂NO₂) is a dichlorinated quinoline derivative with a molecular weight of approximately 270.11 g/mol .[1] Its mass spectrometric analysis is crucial for its identification and structural elucidation.

Table 1: Key Mass Spectrometry Data for this compound. [2][3]

| Feature | Value |

| Molecular Formula | C₁₂H₉Cl₂NO₂ |

| Molecular Weight | 270.11 |

| Monoisotopic Mass | 269.00104 Da |

| Mass Spectrum (EI) | m/z (relative intensity, %) |

| [M]⁺ | 269 (32) |

| [M+2]⁺ | 271 (21) |

| [M+4]⁺ | 273 (3) |

| Fragments | 241 (26), 223 (100), 195 (17), 161 (28) |

The presence of two chlorine atoms is distinctly indicated by the isotopic pattern of the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in a characteristic ratio.[2][3]

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) likely proceeds through several key steps initiated by the loss of the ethoxy group from the ester, followed by subsequent losses of carbon monoxide and chlorine atoms.

Caption: Proposed EI fragmentation pathway for this compound.

The base peak at m/z 223 is attributed to the loss of an ethoxy radical (•OC₂H₅) followed by the loss of a chlorine atom.[2][3] The fragment at m/z 241 corresponds to the loss of ethylene from the ethyl ester group.[2][3] Further fragmentation likely involves the loss of carbon monoxide (CO) and chlorine atoms from these initial fragments.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, adapted from the literature.[2][3]

Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine 500 mg (2.15 mmol) of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and 1.96 g of benzyltriethylammonium chloride in 15 mL of acetonitrile.[2]

-

Addition of Reagent: While stirring continuously, add 0.88 mL (9.46 mmol) of phosphoryl chloride dropwise to the mixture.[2]

-

Reaction Conditions: Stir the mixture at 40°C for 30 minutes, and then heat at reflux for 1 hour.[2]

-

Work-up: After the reaction is complete, evaporate the solvent. Add 15 mL of cold water to the residue and stir for 1 hour.[2]

-

Isolation: A precipitate will form, which is a mixture of this compound and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.[2]

-

Purification: Dissolve the precipitate in 3 mL of a 1:1 (v/v) mixture of dichloromethane and methanol. Partial evaporation of the solvent yields crystals of the target compound.[2]

Caption: Experimental workflow for the synthesis of this compound.

Mass Spectrometry Analysis

-

Instrumentation: High-resolution mass spectrometry (HRMS) can be performed on an ESI–FTICR mass spectrometer or a similar instrument capable of accurate mass measurements.[4]

-

Ionization Mode: Electron Ionization (EI) is a suitable method for this compound, as evidenced by the available library data.

-

Sample Preparation: The purified compound is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, for introduction into the mass spectrometer.

This guide provides foundational information for researchers working with this compound. The provided data and protocols should facilitate its synthesis, identification, and further investigation in various research and development applications.

References

Unveiling the Three-Dimensional Architecture of Ethyl 2,4-dichloroquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Ethyl 2,4-dichloroquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. The following sections detail the crystallographic data, experimental procedures for its synthesis and crystallization, and a visualization of the structural determination workflow. This document is intended to serve as a valuable resource for researchers engaged in the study and application of quinoline-based compounds.

Crystallographic Data Summary

The crystal structure of this compound (C₁₂H₉Cl₂NO₂) has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data and refinement parameters is presented in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₂H₉Cl₂NO₂ |

| Formula Weight | 270.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5860 (4) |

| b (Å) | 19.9082 (11) |

| c (Å) | 7.1304 (4) |

| β (°) | 100.262 (1) |

| Volume (ų) | 1199.32 (11) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| µ (mm⁻¹) | 0.53 |

| Crystal Size (mm) | 0.50 × 0.25 × 0.16 |

Data Collection and Refinement Statistics

| Parameter | Value |

| Diffractometer | Bruker APEXII CCD |

| Reflections Collected | 6785 |

| Independent Reflections | 2197 |

| R_int | 0.024 |

| Reflections with I > 2σ(I) | 1833 |

| R[F² > 2σ(F²)] | 0.035 |

| wR(F²) | 0.094 |

| Goodness-of-fit (S) | 1.05 |

| Parameters | 156 |

| Δρ_max (e Å⁻³) | 0.22 |

| Δρ_min (e Å⁻³) | -0.21 |

Experimental Protocols

Synthesis of this compound.[1]

The synthesis of the title compound was achieved through the chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. The detailed procedure is as follows:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 500 mg (2.15 mmol) of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and 1.96 g of benzyltriethylammonium chloride in 15 mL of acetonitrile.

-

While stirring continuously, add 0.88 mL (9.46 mmol) of phosphoryl chloride dropwise.

-

Stir the reaction mixture at 40°C for 30 minutes, followed by refluxing for 1 hour.

-

After reflux, evaporate the solvent under reduced pressure.

-

Add 15 mL of cold water to the residue and stir for 1 hour, which results in the formation of a precipitate.

-

The precipitate, a mixture of this compound and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, is then collected.

-

The desired product, this compound, is obtained with a yield of 70%.[1]

Crystallization.[1]

Single crystals of this compound suitable for X-ray diffraction were obtained through slow evaporation:

-

Dissolve 15 mg of the synthesized this compound in 0.5 mL of a 1:1 (v/v) mixture of ethanol and diethyl ether.

-

Place the solution in a glass vial and allow it to stand undisturbed at room temperature.

-

After 7 days, the formation of crystals is observed.

-

The crystals are then collected by filtration.[1]

X-ray Data Collection and Structure Refinement.[1]

The crystallographic data were collected on a Bruker APEXII CCD area-detector diffractometer.[1] The collected data were processed to solve and refine the crystal structure. The C-bound H atoms were positioned geometrically and refined using a riding model.[1]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the key stages involved in the determination of the crystal structure of this compound, from chemical synthesis to the final structural analysis.

References

Physical and chemical properties of Ethyl 2,4-dichloroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dichloroquinoline-3-carboxylate is a halogenated quinoline derivative that serves as a versatile building block in synthetic organic chemistry. Its reactive chlorine atoms and ester functionality make it a valuable precursor for the synthesis of a diverse range of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthesis, and spectral characterization of this compound, tailored for professionals in research and drug development. The potential utility of this compound as an intermediate in the synthesis of biologically active molecules, including potential anti-HIV and hedgehog signaling inhibitors, underscores its significance in medicinal chemistry.[1][2]

Physicochemical Properties

Identification and General Properties

| Property | Value | Reference |

| CAS Number | 6315-94-2 | [3] |

| Molecular Formula | C₁₂H₉Cl₂NO₂ | [3] |

| Molecular Weight | 270.11 g/mol | [3] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 83-85 °C | [1] |

Predicted Properties

| Property | Value | Source |

| Boiling Point | 343.7 ± 42.0 °C | Predicted[4] |

| logP | 3.8195 | Chemdiv[3] |

| Polar Surface Area | 29.96 Ų | Chemdiv[3] |

| Hydrogen Bond Acceptors | 4 | Chemdiv[3] |

Spectral Data

The structural identity of this compound has been confirmed through various spectroscopic techniques. The following data has been reported:

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

-

¹H NMR (DMSO-d₆):

-

δ 8.27 (dd, J = 8.3, 0.6 Hz, 1H, H-5)

-

δ 8.09 (dd, J = 8.3, 0.6 Hz, 1H, H-8)

-

δ 8.03 (ddd, J = 7.7, 6.9, 1.4 Hz, 1H, H-7)

-

δ 7.89 (ddd, J = 7.7, 6.9, 1.4 Hz, 1H, H-6)

-

δ 4.51 (q, J = 7.1 Hz, 2H, COOCH₂CH₃)

-

δ 1.39 (t, J = 7.1 Hz, 3H, COOCH₂CH₃)

-

-

¹³C NMR (DMSO-d₆):

-

δ 163.5, 147.2, 144.7, 141.1, 133.7, 130.2, 129.1, 127.1, 124.9, 124.3, 63.4, 14.3

-

Mass Spectrometry (MS)[1]

-

IEMS m/e (relative intensity):

-

[M]⁺ 269 (32%)

-

[M]⁺+2 271 (21%)

-

[M]⁺+4 273 (3%)

-

241 (26%)

-

223 (100%)

-

195 (17%)

-

161 (28%)

-

Crystallographic Data[1]

The crystal structure of this compound has been determined by X-ray diffraction.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5860 (4) |

| b (Å) | 19.9082 (11) |

| c (Å) | 7.1304 (4) |

| β (°) | 100.262 (1) |

| Volume (ų) | 1199.32 (11) |

| Z | 4 |

Chemical Reactivity and Synthesis

This compound is a key intermediate in the synthesis of various quinoline derivatives. The two chlorine substituents on the quinoline ring exhibit differential reactivity, which can be exploited for selective functionalization.

Reactivity Profile

The chlorine atom at the C4 position of the quinoline ring is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine atom at the C2 position. This enhanced reactivity is attributed to the electronic influence of the ring nitrogen. This allows for selective displacement of the C4-chloro group by various nucleophiles, such as amines and sulfur-containing compounds, while leaving the C2-chloro group intact under controlled conditions. This differential reactivity is a cornerstone of its synthetic utility.

Experimental Protocol: Synthesis of this compound[1]

This protocol details the chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate to yield the title compound.

Materials:

-

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

-

Benzyltriethylammonium chloride

-

Acetonitrile

-

Phosphoryl chloride (POCl₃)

-

Cold water

-

Dichloromethane

-

Methanol

-

Acetic acid

-

Ethyl ether

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, place 500 mg (2.15 mmol) of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and 1.96 g of benzyltriethylammonium chloride in 15 mL of acetonitrile.

-

With continuous stirring, add 0.88 mL (9.46 mmol) of phosphoryl chloride dropwise.

-

Stir the mixture at 40°C for 30 minutes, and then at reflux for 1 hour.

-

Evaporate the solvent under reduced pressure.

-

Add 15 mL of cold water to the residue and stir for 1 hour. A precipitate corresponding to a mixture of this compound and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate will form.

-

Dissolve the precipitate in 3 mL of a dichloromethane-methanol mixture (1:1, v/v).

-

Partial evaporation of the solvent leads to the crystallization of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate. The remaining solution contains this compound.

-

For purification and crystallization of the title compound, dissolve 15 mg of the crude product in 0.5 mL of an ethanol-diethyl ether mixture (1:1, v/v) in a glass vial.

-

Allow the solution to stand at room temperature for 7 days. The resulting crystals are collected by filtration.

Visualizations

To illustrate the synthetic utility and experimental procedures associated with this compound, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

Caption: Conversion to a key synthetic intermediate.

Caption: Role as a versatile synthetic intermediate.

Applications in Drug Discovery and Development

While specific biological activity data for this compound is limited in the public domain, its structural motifs are present in numerous compounds of medicinal interest. The quinoline core is a well-established pharmacophore found in a wide array of therapeutic agents.

The primary value of this compound in drug discovery lies in its role as a versatile intermediate.[5] As demonstrated, the differential reactivity of its two chlorine atoms allows for the sequential and regioselective introduction of various functional groups. This enables the construction of diverse chemical libraries for screening against a multitude of biological targets.

Notably, this compound has been synthesized as part of research programs aimed at developing novel anti-retroviral agents, specifically inhibitors of HIV reverse transcriptase.[1] Furthermore, it has been identified as a useful precursor for the preparation of pyrrolo[3,2-c]quinoline-4-one derivatives, which have been investigated as novel inhibitors of the hedgehog signaling pathway, a critical pathway in developmental biology and cancer.[2] These examples highlight the potential of this compound as a starting material for the discovery of new therapeutic agents.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and scientists in the field of organic and medicinal chemistry. Its well-defined synthesis, characterized physicochemical and spectral properties, and, most importantly, its potential as a key intermediate for the synthesis of biologically active compounds, make it a compound of significant interest. The strategic application of its differential reactivity opens avenues for the creation of novel molecular architectures for drug discovery and development. This guide provides a foundational understanding of this compound, intended to facilitate its effective use in the laboratory.

References

- 1. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloro-quinoline-3-carboxylic acid ethyl ester | 6315-94-2 [chemicalbook.com]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Exporters & Suppliers [sgtlifesciences.com]

- 5. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Solubility of Ethyl 2,4-dichloroquinoline-3-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the known solubility characteristics of Ethyl 2,4-dichloroquinoline-3-carboxylate and outlines a general experimental protocol for the precise quantitative determination of its solubility in various common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a foundational understanding and a practical framework for researchers to generate their own data.

Introduction to this compound

This compound, with the chemical formula C₁₂H₉Cl₂NO₂, is a quinoline derivative.[1] Such compounds are of significant interest in medicinal chemistry and drug development due to their potential biological activities.[1] It is a solid at room temperature and is expected to have moderate solubility in organic solvents.[1] The molecular structure features a bicyclic aromatic quinoline ring substituted with two chlorine atoms and an ethyl ester group, contributing to its lipophilicity.[1]

Qualitative Solubility Profile

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Acetone | ||||

| e.g., Dichloromethane | ||||

| e.g., Ethanol | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Hexane | ||||

| e.g., Methanol | ||||

| e.g., Toluene |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, etc.)

-

Vials or test tubes with secure caps

-

Constant temperature bath (e.g., water bath or heating block)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a volumetric flask to remove any remaining solid particles.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Solvent Polarity: The principle of "like dissolves like" suggests that the solubility will be higher in solvents with similar polarity.

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[3]

-

Crystalline Form: Different polymorphs of a compound can exhibit different solubilities.[3]

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. The provided workflow and data table template will aid researchers in systematically characterizing the solubility of this compound, which is a critical parameter in various stages of drug development and chemical research.

References

A Guide to the Thermal Stability of Ethyl 2,4-dichloroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dichloroquinoline-3-carboxylate is a quinoline derivative of interest in medicinal chemistry and materials science. The quinoline scaffold is a key structural component in many biologically active compounds. The thermal stability of such compounds is a critical parameter that influences their processing, storage, and application. Thermal decomposition can lead to loss of efficacy, formation of toxic byproducts, and changes in physical properties. Therefore, a comprehensive thermal stability analysis is an indispensable part of the characterization of this and related molecules.

This guide will detail the established methods for determining the thermal stability of a chemical compound, providing the necessary framework for the analysis of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₂H₉Cl₂NO₂ |

| Molecular Weight | 270.11 g/mol |

| Melting Point | 83-85 °C |

Thermal Stability Analysis: Methodologies

The thermal stability of a compound is typically investigated using a combination of thermoanalytical techniques. The most common and powerful methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures of a material and to quantify the mass loss associated with decomposition.

Experimental Protocol:

A detailed experimental protocol for conducting a TGA analysis of this compound is as follows:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The instrument records the sample mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions.

Experimental Protocol:

A detailed experimental protocol for conducting a DSC analysis of this compound is as follows:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles. For a typical analysis, the sample would be heated from ambient temperature to a temperature above its melting point (e.g., 120 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The instrument records the heat flow to the sample as a function of temperature. The resulting data is plotted as a DSC thermogram (heat flow vs. temperature).

Hypothetical Thermal Stability Data

While specific experimental data for this compound is not available, Table 2 presents a hypothetical summary of expected thermal analysis data to illustrate the type of information that would be obtained from TGA and DSC experiments. This data is for illustrative purposes only and should not be considered as experimentally verified.

| Parameter | Method | Hypothetical Value | Description |

| Onset of Decomposition (Tonset) | TGA | ~ 200 - 250 °C | The temperature at which significant decomposition begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | TGA | ~ 250 - 300 °C | The temperature at which the rate of mass loss is highest. |

| Residual Mass at 600 °C | TGA | < 5% | The percentage of mass remaining at the end of the experiment. |

| Melting Point (Tm) | DSC | 83 - 85 °C (as reported) | The temperature at which the solid melts into a liquid. |

| Enthalpy of Fusion (ΔHf) | DSC | ~ 20 - 30 J/g | The amount of energy required to melt the sample. |

Experimental Workflow and Data Analysis

The general workflow for assessing the thermal stability of a compound like this compound is depicted in the following diagram.

Caption: General workflow for assessing the thermal stability of a chemical compound.

Conclusion

A thorough understanding of the thermal stability of this compound is essential for its successful application in research and development. Although specific experimental data on its thermal decomposition is currently lacking in the public domain, this guide provides the necessary framework for conducting such an analysis. By following the detailed experimental protocols for TGA and DSC, researchers can obtain critical data on the decomposition temperatures, melting behavior, and overall thermal robustness of this compound. This information is invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the safety and quality of any resulting products. It is strongly recommended that these analyses be performed to fill the existing knowledge gap and to support the further development of this compound.

An In-depth Technical Guide to the Chlorination of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The document details the reaction mechanisms with common chlorinating agents, presents quantitative data from experimental findings, and provides detailed experimental protocols. Visual diagrams of the reaction pathways and experimental workflows are included to facilitate a deeper understanding of the chemical transformations. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a versatile scaffold in medicinal chemistry due to the biological activities associated with the 4-hydroxy-2-quinolone core.[1][2][3] The strategic introduction of a chlorine atom onto this scaffold can significantly modulate its pharmacological properties, making the chlorination of this molecule a critical step in the synthesis of novel therapeutic agents. This guide explores the mechanisms, experimental procedures, and outcomes of chlorinating this substrate using various reagents, including phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and N-chlorosuccinimide (NCS).

Tautomerism of the Starting Material

The starting material, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, exists in tautomeric equilibrium between the 4-hydroxy-2-quinolone form and the 2,4-dihydroxyquinoline form. The 4-hydroxy-2-quinolone tautomer is generally the predominant form.[2] This tautomerism is crucial in understanding the reaction mechanisms, as the hydroxyl group at the C4 position can react as a nucleophile.

Chlorination Mechanisms and Methodologies

Chlorination using Phosphoryl Chloride (POCl₃)

Phosphoryl chloride is a common reagent for the dehydroxylative chlorination of heteroaromatic compounds. The reaction with ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically leads to the formation of ethyl 2,4-dichloroquinoline-3-carboxylate and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.[4][5]

Mechanism:

The proposed mechanism involves the initial phosphorylation of the hydroxyl group at the C4 position, followed by nucleophilic attack of the chloride ion. The formation of the 2,4-dichloro derivative suggests that the enol form also reacts.

Caption: Proposed mechanism for the chlorination with POCl₃.

Experimental Protocol:

A detailed experimental procedure for the chlorination using phosphoryl chloride is as follows:

-

To a solution of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2.15 mmol) and benzyltriethylammonium chloride (1.96 g) in acetonitrile (15 mL), add phosphoryl chloride (0.88 mL, 9.46 mmol) dropwise with continuous stirring.[4][5]

-

Stir the mixture at 40°C for 30 minutes, followed by reflux for 1 hour.[4][5]

-

Add cold water (15 mL) to the residue and stir for 1 hour to precipitate the product.[4][5]

-

The precipitate is a mixture of this compound and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.[4][5]

Data Presentation:

| Product | Yield | Reference |

| This compound | 70% | [4] |

| Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate | 30% | [4] |

Chlorination using Thionyl Chloride (SOCl₂)

Thionyl chloride can also be employed for the chlorination of 4-hydroxy-2-quinolones. The reaction can lead to the formation of 3-chloro-4-hydroxyquinolin-2-ones, although other side products might also be formed.[6]

Mechanism:

The reaction likely proceeds through the formation of a chlorosulfite intermediate at the C4-hydroxyl group, which can then undergo nucleophilic attack by a chloride ion.

Caption: Proposed mechanism for chlorination with SOCl₂.

Experimental Protocol:

A general procedure for reactions with thionyl chloride involves reacting the 4-hydroxy-2-quinolone with thionyl chloride, often in a suitable solvent.[6] Specific conditions for ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate are not detailed in the provided search results, but a typical protocol might involve refluxing the substrate with an excess of thionyl chloride.

Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a versatile and milder chlorinating agent for various organic compounds, including electron-rich aromatic systems.[7][8][9][10][11] It serves as a source of an electrophilic chlorine atom ("Cl+").[8]

Mechanism:

The chlorination of the 4-hydroxy-2-quinolone ring with NCS is an electrophilic aromatic substitution. The electron-rich nature of the quinolone ring facilitates the attack by the electrophilic chlorine from NCS. The reaction is often carried out in a polar aprotic solvent.

Caption: Proposed mechanism for chlorination with NCS.

Experimental Protocol:

A general procedure for chlorination with NCS involves dissolving the substrate in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile, and adding NCS portion-wise at a controlled temperature.

-

Dissolve ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in a suitable solvent (e.g., DMA).[9]

-

Cool the solution to 0°C.[9]

-

Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution.[9]

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, work up the reaction mixture to isolate the chlorinated product.

Experimental Workflow

The following diagram illustrates a general workflow for a chlorination reaction, from setup to product analysis.

Caption: General experimental workflow for chlorination.

Conclusion

The chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can be achieved using various chlorinating agents, each with its own mechanistic pathway and product profile. Phosphoryl chloride provides a route to both 2,4-dichloro and 4-chloro-2-oxo derivatives, while thionyl chloride and N-chlorosuccinimide offer alternative methods for introducing chlorine into the quinolone scaffold. The choice of reagent and reaction conditions will depend on the desired chlorinated product and the required selectivity. This guide provides a foundational understanding for researchers to develop and optimize synthetic routes for novel chlorinated quinolone derivatives with potential therapeutic applications.

References

- 1. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 4. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 8. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 9. N-Chlorosuccinimide (NCS) [commonorganicchemistry.com]

- 10. isca.me [isca.me]

- 11. nbinno.com [nbinno.com]

The Unseen Potential: A Technical Guide to the Ethyl 2,4-dichloroquinoline-3-carboxylate Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities. Within this privileged scaffold, Ethyl 2,4-dichloroquinoline-3-carboxylate emerges as a highly versatile synthetic intermediate. The presence of two reactive chlorine atoms at the C2 and C4 positions, coupled with the electron-withdrawing carboxylate group at C3, renders this molecule a prime starting point for the synthesis of a diverse array of potentially bioactive molecules. While extensive biological data on the parent scaffold is limited, its derivatives have demonstrated significant promise in anticancer, antimicrobial, and anti-inflammatory applications. This technical guide provides an in-depth exploration of the synthesis, potential biological activities, and mechanistic pathways associated with the this compound scaffold, offering a roadmap for its exploitation in drug discovery and development.

Synthesis of the Core Scaffold

The synthesis of this compound is a well-established process, typically commencing from ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. The chlorination of the quinolone core yields the target dichlorinated compound.[1][2]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

-

Benzyltriethylammonium chloride

-

Acetonitrile

-

Phosphoryl chloride (POCl₃)

-

Cold water

-

Dichloromethane

-

Methanol

-

Acetic acid

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, place 500 mg (2.15 mmol) of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and 1.96 g of benzyltriethylammonium chloride in 15 mL of acetonitrile.

-

Under continuous stirring, add 0.88 mL (9.46 mmol) of phosphoryl chloride drop by drop.

-

Stir the mixture at 40°C for 30 minutes, and then heat at reflux for 1 hour.

-

After reflux, evaporate the solvent.

-

Add 15 mL of cold water to the residue and stir for 1 hour. A precipitate will form, which is a mixture of this compound and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.

-

Dissolve the precipitate in 3 mL of dichloromethane-methanol (1:1, v/v).

-

The desired product, this compound, can be isolated from the mixture. In one study, this procedure resulted in a 70% yield of the target compound.[1][2]

Potential Biological Activities

While specific biological activity data for the parent this compound is not extensively reported in publicly available literature, the scaffold serves as a crucial precursor for a multitude of derivatives with significant pharmacological activities. The reactivity of the chlorine atoms at the C2 and C4 positions allows for facile nucleophilic substitution, enabling the introduction of various pharmacophores to modulate biological activity.

Anticancer Activity

Derivatives of the quinoline-3-carboxylate and quinoline-3-carboxamide scaffold have demonstrated potent anticancer activities through various mechanisms, including the inhibition of critical cellular enzymes like ATM kinase and topoisomerases.

Table 1: Cytotoxicity of Selected Quinoline-3-carboxylate and -carboxamide Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-3-carboxylate | 2-Styryl-quinoline-3-carboxylate (Compound 4m) | K562 | 0.28 | [3] |

| Quinoline-3-carboxylate | 2-Styryl-quinoline-3-carboxylate (Compound 4n) | MCF-7 | 0.33 | [3] |

| Quinoline-3-carboxylate | 2-Styryl-quinoline-3-carboxylate (Compound 4k) | K562 | 0.28 | [3] |

| Pyrazolo[4,3-f]quinoline | Compound 1M | Multiple | < 8 | [4][5] |

| Pyrazolo[4,3-f]quinoline | Compound 2E | Multiple | < 8 | [4][5] |

| Pyrazolo[4,3-f]quinoline | Compound 2P | Multiple | < 8 | [4][5] |

Antimicrobial Activity

Mechanistic Insights: Key Signaling Pathways

The anticancer effects of quinoline-3-carboxylate derivatives are often attributed to their ability to interfere with crucial cellular signaling pathways involved in DNA damage response and replication.

ATM Kinase Inhibition

Ataxia-Telangiectasia Mutated (ATM) kinase is a primary sensor of DNA double-strand breaks (DSBs). Upon activation, it phosphorylates a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or apoptosis.[1][7][8][9][10] Derivatives of the quinoline-3-carboxamide scaffold have been identified as potent and selective inhibitors of ATM kinase.[11]

Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Topoisomerase inhibitors can be classified as poisons, which stabilize the transient enzyme-DNA covalent complex, leading to DNA strand breaks and subsequent cell death.[12][13][14][15] Several quinoline derivatives have been identified as potent topoisomerase I and II inhibitors.[13][14][16]

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of derivatives synthesized from the this compound scaffold, standardized in vitro assays are employed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, K562)

-

Complete cell culture medium

-

96-well plates

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.

Materials:

-

Bacterial or fungal strains

-

Agar plates (e.g., Mueller-Hinton agar for bacteria)

-

Sterile cork borer or pipette tips

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

Procedure:

-

Inoculation: Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of the agar plate.

-

Well Creation: Create wells in the agar using a sterile cork borer or by placing sterile cylinders on the agar surface.

-

Compound Addition: Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Conclusion and Future Directions

The this compound scaffold represents a valuable and versatile platform for the development of novel therapeutic agents. Its straightforward synthesis and the high reactivity of its chloro-substituents provide a facile entry into a diverse chemical space. While the biological profile of the parent molecule remains to be fully elucidated, the potent anticancer and antimicrobial activities exhibited by its derivatives underscore the significant potential of this scaffold. Future research should focus on the synthesis and systematic biological evaluation of a broader range of derivatives, with a particular emphasis on elucidating structure-activity relationships. Further investigation into the inhibition of novel molecular targets and the development of compounds with improved pharmacokinetic and safety profiles will be crucial in translating the promise of this scaffold into tangible clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introducing the NUATEI Consortium: A Mexican Research Program for the Identification of Natural and Synthetic Antimicrobial Compounds for Prevalent Infectious Diseases [mdpi.com]

- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties [ricerca.uniba.it]

The Versatile Intermediate: A Technical Guide to Ethyl 2,4-dichloroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethyl 2,4-dichloroquinoline-3-carboxylate, a key chemical intermediate in the synthesis of a wide range of biologically active molecules. This document details its synthesis, chemical reactivity, and applications in drug discovery, with a focus on providing practical experimental protocols and quantitative data to support research and development efforts.

Core Properties and Synthesis

This compound is a polyfunctionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its value lies in the differential reactivity of its two chlorine substituents, allowing for selective functionalization to create diverse molecular scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉Cl₂NO₂ | [1] |

| Molecular Weight | 270.11 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not reported | |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate | [2] |

Synthesis of this compound

The most common synthetic route to this compound involves the chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.[2] This precursor is readily prepared through the Gould-Jacobs reaction of an aniline with diethyl ethoxymethylenemalonate.[3]

Experimental Protocol: Synthesis of this compound [2]

-

Reactants:

-

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq)

-

Phosphoryl chloride (POCl₃) (4.4 eq)

-

Benzyltriethylammonium chloride (1.0 eq)

-

Acetonitrile (solvent)

-

-

Procedure:

-

To a stirred solution of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and benzyltriethylammonium chloride in acetonitrile, add phosphoryl chloride dropwise at room temperature.

-

Heat the reaction mixture to 40°C and stir for 30 minutes.

-

Increase the temperature to reflux and maintain for 1 hour.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

To the residue, add cold water and stir for 1 hour to precipitate the crude product.

-

Collect the precipitate by filtration. The precipitate is a mixture of this compound and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.

-

Dissolve the precipitate in a minimal amount of dichloromethane-methanol (1:1, v/v) and purify by fractional crystallization or column chromatography to isolate the desired product.

-

-

Yield: 70%[2]

Chemical Reactivity and Key Reactions

The synthetic utility of this compound stems from the different electrophilicity of the carbon atoms at positions 2 and 4. The C4 position is significantly more reactive towards nucleophilic substitution than the C2 position. This regioselectivity allows for a stepwise functionalization of the quinoline core.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline nitrogen and the ester group activates the chlorine atoms towards nucleophilic attack. The C4 position is more susceptible to substitution due to greater stabilization of the Meisenheimer intermediate.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Amines (R-NH₂) | 4-Amino-2-chloroquinolines | Neat or in a solvent (e.g., ethanol, DMF), often with heating. | [4] |

| Thiols (R-SH) | 4-Thioether-2-chloroquinolines | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO). | [2] |

Experimental Protocol: General Procedure for Reaction with Amines (adapted from[4])

-

Reactants:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.0-1.2 eq)

-

Solvent (e.g., ethanol, DMF)

-

-

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add the amine to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-